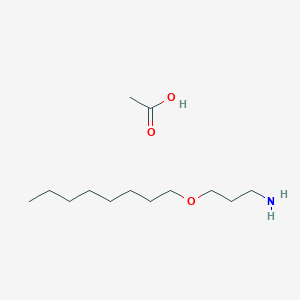![molecular formula C11H7NS2 B099603 Naphtho[2,1-d]thiazole-2(3H)-thione CAS No. 17931-26-9](/img/structure/B99603.png)
Naphtho[2,1-d]thiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,1-d]thiazole-2(3H)-thione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative that has been synthesized using various methods. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in research.
Mécanisme D'action
The mechanism of action of Naphtho[2,1-d]thiazole-2(3H)-thione is not yet fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
Naphtho[2,1-d]thiazole-2(3H)-thione has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, the compound has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Naphtho[2,1-d]thiazole-2(3H)-thione in lab experiments is its potential as a therapeutic agent. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on Naphtho[2,1-d]thiazole-2(3H)-thione. One potential area of research is the development of new synthesis methods for the compound. This could involve the use of alternative starting materials or the optimization of existing methods. Another area of research is the investigation of the compound's effects on different biological systems, including the respiratory and digestive systems. Finally, there is potential for the development of new formulations of the compound for use in therapeutic applications.
Méthodes De Synthèse
The synthesis of Naphtho[2,1-d]thiazole-2(3H)-thione has been achieved using several methods. One of the most common methods involves the reaction of 2-aminobenzenethiol with 2-bromo-1-naphthaldehyde. The resulting product is then subjected to cyclization to form the final compound. Other methods include the reaction of 2-aminothiophenol with 2-bromonaphthalene and the reaction of 2-aminobenzenethiol with 2-chloro-1-naphthaldehyde.
Applications De Recherche Scientifique
Naphtho[2,1-d]thiazole-2(3H)-thione has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as an anticancer agent. The compound has been used in several studies to investigate its effects on various biological systems, including the cardiovascular, nervous, and immune systems.
Propriétés
Numéro CAS |
17931-26-9 |
|---|---|
Nom du produit |
Naphtho[2,1-d]thiazole-2(3H)-thione |
Formule moléculaire |
C11H7NS2 |
Poids moléculaire |
217.3 g/mol |
Nom IUPAC |
3H-benzo[g][1,3]benzothiazole-2-thione |
InChI |
InChI=1S/C11H7NS2/c13-11-12-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H,12,13) |
Clé InChI |
VZBNNNOPGWFPGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=S)N3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2SC(=S)N3 |
Synonymes |
Naphtho[2,1-d]thiazole-2(3H)-thione (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




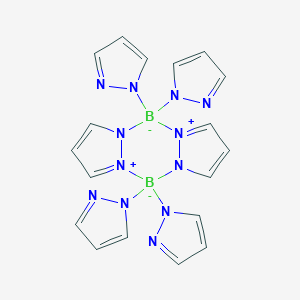
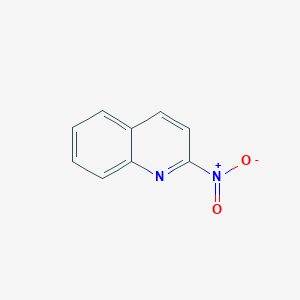
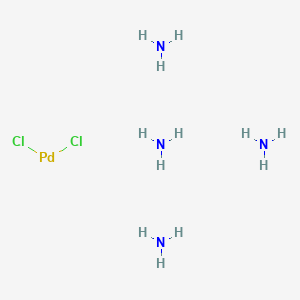
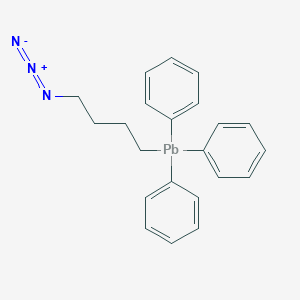
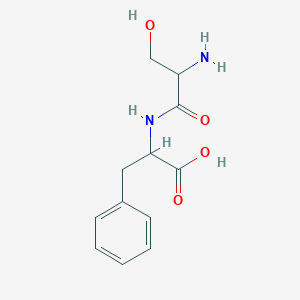
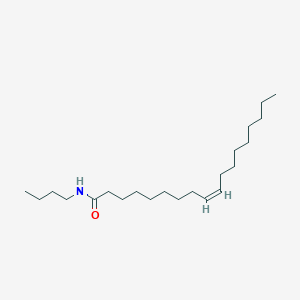
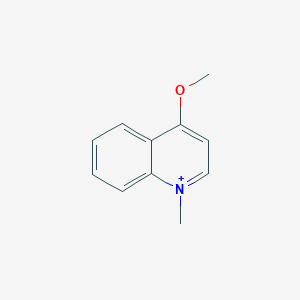
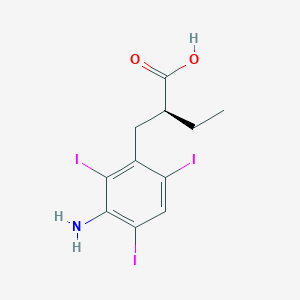

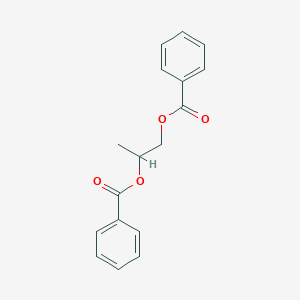
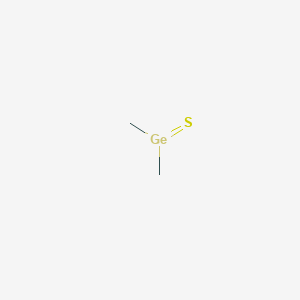
acetic acid](/img/structure/B99544.png)
